molecular formula C12H7F7N2O B3828234 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 96146-10-0

4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B3828234
CAS No.: 96146-10-0
M. Wt: 328.18 g/mol
InChI Key: OVKVVQHYQFDCIJ-UHFFFAOYSA-N
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Description

4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, characterized by the presence of a heptafluoropropyl group Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the introduction of the heptafluoropropyl group into the benzodiazepine core. One common method is the reaction of a benzodiazepine precursor with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Heptafluoropropyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other fluorinated benzodiazepines.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential as a therapeutic agent with improved pharmacokinetic properties due to the presence of the heptafluoropropyl group.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle relaxant effects. The heptafluoropropyl group may enhance the compound’s binding affinity and selectivity for these receptors, resulting in improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the heptafluoropropyl group, which can significantly alter its chemical and physical properties. This modification can lead to enhanced binding affinity, improved pharmacokinetic properties, and potentially new therapeutic applications compared to other benzodiazepines.

Properties

IUPAC Name

4-(1,1,2,2,3,3,3-heptafluoropropyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F7N2O/c13-10(14,11(15,16)12(17,18)19)8-5-9(22)21-7-4-2-1-3-6(7)20-8/h1-4H,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKVVQHYQFDCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896170
Record name 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96146-10-0
Record name 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 3
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 4
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 5
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 6
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

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